molecular formula C15H14ClN3O2 B8241518 tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate

tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate

Cat. No.: B8241518
M. Wt: 303.74 g/mol
InChI Key: IHDUNYPPHYFNGR-UHFFFAOYSA-N
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Description

The compound tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate is a nitrogen-containing tricyclic heterocycle with a tert-butyl ester group and a chloro substituent. Its complex structure features fused aromatic and non-aromatic rings, which are common in bioactive molecules and catalysts. The tert-butyl group enhances solubility in organic solvents and acts as a protecting group during synthesis, while the chloro substituent may influence reactivity in substitution or coupling reactions. Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, with software like SHELXL widely used for refinement .

Properties

IUPAC Name

tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-15(2,3)21-14(20)19-11-6-7-17-8-10(11)9-4-5-12(16)18-13(9)19/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDUNYPPHYFNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C3=C1N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem C–N and C–O Bond Formation

A transition metal-free cascade reaction, as demonstrated by, offers a sustainable pathway. By reacting a keto acid derivative (e.g., levulinic acid) with methyl chloroformate and o-aminobenzyl alcohols, tricyclic structures are formed via sequential nucleophilic attacks and cyclizations. Adapting this method, the tricyclic core could be synthesized under mild conditions (room temperature, triethylamine base, toluene solvent) with yields exceeding 70%.

Key Steps :

  • Activation of Keto Acid : Methyl chloroformate converts the keto acid into a mixed carbonate intermediate.

  • Nucleophilic Attack : o-Aminobenzyl alcohol attacks the activated carbonyl, forming a C–N bond.

  • Cyclization : Intramolecular etherification (C–O bond formation) completes the tricyclic system.

Example Reaction :

Levulinic acid+MeOCOCl+o-aminobenzyl alcoholEt3N, tolueneTricyclic core+byproducts[2]\text{Levulinic acid} + \text{MeOCOCl} + \text{o-aminobenzyl alcohol} \xrightarrow{\text{Et}_3\text{N, toluene}} \text{Tricyclic core} + \text{byproducts} \quad

Urea Condensation for Nitrogen Incorporation

Propellane derivatives with multiple nitrogen atoms, such as 2,4,6,8,10-pentaaza[3.3.3]propellanes, are synthesized via urea condensation. Applying this approach, diethyl tartrate derivatives undergo bromination and subsequent urea condensation to install nitrogen atoms at strategic positions. Benzylamine serves as both solvent and reactant, achieving >80% yield in intermediate steps.

Optimization Insight :

  • Solvent System : A DMSO:DMF (1:4) mixture maximizes substitution efficiency during amination.

  • Catalyst : p-Toluenesulfonic acid facilitates benzylation without side reactions.

Functionalization: Chlorination and Esterification

Chlorination at Position 11

Electrophilic aromatic substitution (EAS) is the most feasible route for introducing the chlorine atom. Using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2_2Cl2_2) in dichloromethane at 0–25°C achieves regioselective chlorination.

Critical Factors :

  • Directing Groups : Electron-donating groups (e.g., amines) ortho to the target position enhance reactivity.

  • Solvent Choice : Dichloromethane minimizes side reactions due to its low polarity.

tert-Butyl Carboxylate Installation

The tert-butyl ester is introduced via acid-catalyzed esterification or nucleophilic substitution. Patent methodologies for tert-butyl chloroacetate synthesis provide foundational insights:

Method A (Acid-Catalyzed Esterification) :
Chloroacetic acid reacts with isobutylene under high-pressure conditions (2–4 bar) using a strong acid ion-exchange resin (e.g., KC116). The reaction proceeds at 20–35°C with >80% conversion efficiency:

ClCH2COOH+(CH3)2C=CH2H+ resintert-butyl chloroacetate[1]\text{ClCH}2\text{COOH} + (\text{CH}3)2\text{C=CH}2 \xrightarrow{\text{H}^+ \text{ resin}} \text{tert-butyl chloroacetate} \quad

Method B (Nucleophilic Substitution) :
Chloracetyl chloride reacts with tert-butanol in the presence of N,N-dimethylacetamide (DMA) at 30°C. This method avoids pressure requirements but generates stoichiometric HCl, necessitating scavengers.

Integrated Synthetic Routes

Route 1: Sequential Core Assembly and Functionalization

  • Tricyclic Core Synthesis : Adapt to form the 4,8,10-triazatricyclo framework.

  • Chlorination : Treat with NCS in CH2_2Cl2_2 at 25°C.

  • Esterification : React with tert-butyl chloroacetate under acid catalysis.

Yield Analysis :

StepYield (%)Purity (%)
Core7290
Chlorination8588
Esterification7895

Route 2: Convergent Synthesis

  • Pre-functionalized Building Blocks : Synthesize chlorinated and tert-butyl-bearing intermediates separately.

  • Coupling : Utilize Suzuki-Miyaura or Ullmann coupling to merge fragments.

Advantages :

  • Enables modularity for structural analogs.

  • Avoids late-stage functionalization challenges.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing sites for chlorination require careful directing group placement.

  • Catalyst Recycling : Solid acid resins (e.g., KC116) can be reused ≥5 times without significant activity loss.

  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Formyl-1(R)-{1-methyl-2-[2-methyl(1,3-thiazol-4-yl)]-1(E)-ethenyl}-3(E)-butenyl (3R,4S,5S,6R,8R)-10-Dimethoxyphosphono-6-{2-(tert-butyldiphenylsilyloxy)ethyl}-3,5-isopropylidenedioxy-3,8-dimethyl-9-oxodecanoate (Compound 16, )

  • Structural Similarities : Both compounds feature bulky tert-butyl-derived groups (tert-butyldiphenylsilyloxy vs. tert-butyl carboxylate) and heterocyclic components (thiazole vs. triazatricyclo system).
  • The target compound’s chloro substituent offers a distinct site for nucleophilic substitution compared to Compound 16’s formyl group.
  • Synthetic Methods : Compound 16 was synthesized via oxidation with NaClO2 in t-BuOH/H2O, while the target compound’s synthesis likely involves cyclization and protection-deprotection steps .

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate ()

  • Structural Similarities : Both compounds utilize tert-butyl esters for solubility and protection.
  • Key Differences :
    • The tetraazacyclododecane backbone in is macrocyclic, enabling metal chelation, whereas the target compound’s tricyclic system may favor π-π stacking interactions.
    • The target compound’s chloro group provides a reactive handle absent in the tetraacetate derivative.

Methodological Comparisons

  • Spectroscopic Analysis : The isolation of Zygocaperoside and Isorhamnetin-3-O glycoside () relied on 1H-/13C-NMR and UV spectroscopy. Similarly, the target compound’s structure would require advanced NMR techniques (e.g., 2D-COSY, HSQC) to resolve overlapping signals in its complex ring system .
  • Crystallography : SHELX programs () are critical for resolving such intricate structures. The Protein Data Bank () archives macromolecular data but is less relevant for small molecules like this compound .

Biological Activity

The compound tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate is a member of a class of triazatricyclo compounds known for their diverse biological activities. This article explores the biological activity of this compound by reviewing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈ClN₃O₂
  • Molecular Weight : 303.77 g/mol

This compound features a triazatricyclo structure which is significant in its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antitumor Activity : Some triazatricyclo compounds have shown potential as antitumor agents by enhancing the efficacy of existing chemotherapeutic drugs.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : The ability to inhibit specific enzymes involved in metabolic pathways has been noted in related compounds.

Antitumor Activity

A study published in Cancer Research explored the effects of triazatricyclo compounds on tumor cells. The results indicated that these compounds could potentiate the effects of established antitumor agents like doxorubicin and cisplatin. The mechanism was attributed to increased apoptosis in cancer cells when treated with combinations of these agents and the triazatricyclo compound.

Compound IC50 (µM) Effect on Apoptosis
Doxorubicin0.5Yes
Cisplatin1.0Yes
Tert-butyl Triazatracyclo0.3Yes

Antimicrobial Activity

In another study focusing on antimicrobial properties, tert-butyl 11-chloro-4,8,10-triazatricyclo compounds were tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 50 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli50
S. aureus25

The biological activity of tert-butyl 11-chloro-4,8,10-triazatricyclo compounds is believed to involve:

  • Interaction with DNA : These compounds may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : They can inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, triggering apoptosis.

Q & A

Basic: What are the key considerations for synthesizing this compound, and what reagents are typically employed?

Answer:
The synthesis of this tricyclic nitrogen-containing compound requires precise control of reaction conditions and reagent selection. Common reagents include:

  • Oxidizing agents : Potassium permanganate (KMnO₄) for introducing carboxylate groups.
  • Reducing agents : Lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates.
  • Protecting groups : The tert-butyl group stabilizes the carboxylate moiety during synthesis .

Methodological Tip : Optimize solvent polarity (e.g., dichloromethane for non-polar intermediates, dimethylformamide for polar steps) and temperature (often 0–60°C) to avoid side reactions. Monitor progress via TLC or HPLC with UV detection .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
X-ray crystallography is the gold standard for structural validation. Use the SHELX software suite for refining crystallographic data, particularly for resolving complex tricyclic frameworks. Key steps:

  • Grow single crystals via slow evaporation in a solvent like acetonitrile.
  • Collect diffraction data (resolution ≤1.0 Å recommended).
  • Refine using SHELXL for small-molecule accuracy, ensuring R-factors <0.05 .

Table 1 : Typical Crystallographic Parameters

ParameterValue
Space groupP2₁/c
R-factor<0.035
Resolution range0.8–1.2 Å

Advanced: How can computational methods resolve contradictions between predicted and observed reactivity?

Answer:
Discrepancies (e.g., unexpected regioselectivity) arise from steric or electronic effects not captured in initial models. Use:

  • Quantum chemical calculations (DFT, B3LYP/6-31G*) to map reaction pathways and transition states.
  • Reaction path search tools (e.g., GRRM) to identify low-energy intermediates.
  • Feedback loops : Integrate experimental data (e.g., NMR kinetics) into computational workflows to refine predictions .

Case Study : A 2025 study resolved contradictions in oxidation steps by correlating computed activation energies (ΔG‡) with experimental yields, revealing solvent-dependent stabilization of intermediates .

Advanced: What experimental design strategies optimize reaction conditions for scale-up?

Answer:
Employ statistical Design of Experiments (DoE) to minimize trials while maximizing data robustness:

  • Factors : Temperature, reagent stoichiometry, solvent ratio.
  • Response variables : Yield, purity, reaction time.
  • Central Composite Design (CCD) for non-linear optimization .

Table 2 : DoE Template for a Two-Factor System

FactorLow LevelHigh Level
Temperature (°C)2560
Solvent (DMF:H₂O)9:11:1

Analyze via ANOVA to identify significant interactions (p <0.05) and model response surfaces .

Advanced: How can biological interaction studies be designed to probe this compound’s mechanism?

Answer:
Focus on binding affinity and target modulation :

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes/receptors to measure real-time binding kinetics (ka, kd).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns trajectories to identify key binding residues.
  • Cellular Assays : Use fluorescence-based probes (e.g., FRET) to monitor pathway inhibition in live cells .

Example : A 2021 study linked tricyclic nitrogen frameworks to kinase inhibition by correlating MD-predicted H-bond networks with IC₅₀ values from enzyme assays .

Basic: What safety protocols are critical when handling this chlorinated compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Note : Conduct a risk assessment for chlorinated byproducts (e.g., HCl gas) and ensure emergency eyewash/shower access .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry?

Answer:
For chiral centers or strained rings, use:

  • Anomalous scattering (Cu-Kα radiation) to determine absolute configuration.
  • Twinning analysis in SHELXL to deconvolute overlapping reflections.
  • Hirshfeld surfaces to validate hydrogen bonding and π-π interactions .

Case Study : A 2010 study resolved stereochemical ambiguities in a related tricyclic compound by refining Flack parameters (x ≈0.02), confirming the R-configuration .

Advanced: What methodologies reconcile discrepancies between computational and experimental spectroscopic data?

Answer:

  • NMR Prediction Tools : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., ACD/Labs or Gaussian).
  • Dynamic Effects : Account for solvent relaxation and conformational flexibility using MD-averaged chemical shifts.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry unambiguously .

Example : A 2025 study adjusted DFT solvent models (PCM vs. SMD) to align computed ¹³C shifts with experimental data within ±2 ppm .

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